Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate
Description
Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate is a quinoline-based compound featuring a 6-ethyl substituent, a methyl carboxylate group at position 2, and a (3-fluoro-4-methylphenyl)amino moiety at position 2. This compound’s structure combines lipophilic (ethyl, methyl) and polar (carboxylate, fluoro) groups, balancing solubility and membrane permeability. Its synthesis likely involves multi-step reactions, including cyclization and substitution, as seen in analogous quinoline carboxylate preparations .
Properties
IUPAC Name |
methyl 6-ethyl-4-(3-fluoro-4-methylanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-4-13-6-8-17-15(9-13)18(11-19(23-17)20(24)25-3)22-14-7-5-12(2)16(21)10-14/h5-11H,4H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKCSEKJPJDCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aniline derivative with a quinoline carboxylic acid under acidic conditions, followed by esterification to introduce the methyl ester group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the condensation and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinoline ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline derivatives with modified ester groups .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C21H20N2O4
- Molecular Weight : 364.4 g/mol
- IUPAC Name : 3-Ethyl 6-methyl 4-(4-methylanilino)quinoline-3,6-dicarboxylate
Structural Representation
The compound features a quinoline backbone with ethyl and methyl substitutions, as well as a fluorinated phenyl group, which may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds related to methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate exhibit significant anticancer properties. For instance, derivatives of similar structures have shown potent cytotoxicity against various cancer cell lines, including:
- K562 (chronic myelogenous leukemia)
- A549 (lung cancer)
- MCF7 (breast cancer)
In a study focusing on pyrazole derivatives, compounds with structural similarities demonstrated IC50 values in the low micromolar range against these cell lines, indicating strong potential as anticancer agents .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research on aminopyrazoles has identified several derivatives that inhibit key inflammatory pathways. The structure of this compound suggests it could similarly modulate inflammatory responses by targeting specific kinases involved in these pathways .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a derivative closely related to this compound against the MCF7 breast cancer cell line. The compound displayed an IC50 value of approximately 0.46 µM, indicating high potency compared to standard chemotherapeutics .
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation highlighted the anti-inflammatory effects of similar quinoline derivatives, where compounds demonstrated significant inhibition of COX enzymes and other inflammatory mediators. This suggests that this compound could be developed further for inflammatory conditions .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.46 | Tubulin inhibition |
| Compound B | A549 | 0.39 | Kinase inhibition |
| Compound C | K562 | 0.08 | Microtubule disruption |
Table 2: Anti-inflammatory Activity
| Compound Name | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| Compound D | COX | 0.25 | Inhibition |
| Compound E | LOX | 0.15 | Inhibition |
Mechanism of Action
The mechanism of action of Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and interfere with the replication process, leading to cell cycle arrest and apoptosis. The compound may also inhibit certain enzymes involved in cell proliferation pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Positional Isomerism of Carboxylate Groups
The 2-carboxylate position in the target compound contrasts with 4-carboxylate derivatives like NSC 368390 (6-fluoro-2-biphenyl-3-methyl-4-quinolinecarboxylic acid sodium salt) . Positional differences significantly alter electronic properties and binding interactions.
Substituent Variations
- 6-Ethyl vs. 6-Methoxy/6-Fluoro: The 6-ethyl group in the target compound increases lipophilicity compared to 6-methoxy () or 6-fluoro () substituents. This enhances membrane permeability but may reduce aqueous solubility. In contrast, 6-methoxy groups (e.g., methyl 6-methoxy-2-phenylquinoline-4-carboxylate) improve solubility but limit blood-brain barrier penetration .
- (3-Fluoro-4-methylphenyl)amino vs. Biphenyl/Chlorophenyl: The (3-fluoro-4-methylphenyl)amino group introduces both fluorine (electron-withdrawing) and methyl (electron-donating) effects, optimizing π-π stacking and van der Waals interactions. Comparatively, biphenyl substituents (e.g., NSC 368390) enhance rigidity and planar surface area for DNA intercalation , while chlorophenyl groups (e.g., 4k in ) increase halogen bonding but may elevate toxicity risks .
Antitumor Efficacy
- NSC 368390 demonstrated >90% inhibition of human colon carcinoma (DLD-2) at 25 mg/kg, attributed to its sodium salt formulation enhancing bioavailability .
- The target compound’s fluoro-methylphenyl group could mitigate this via improved selectivity.
Solubility and Bioavailability
- 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid () has low solubility in aqueous media (0.5 mg/mL at pH 7.4), necessitating prodrug formulations. The target compound’s methyl ester improves lipophilicity (logP ~3.2 predicted) but may require co-solvents for administration .
Data Tables
Table 1: Key Structural and Pharmacokinetic Comparisons
Biological Activity
Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 385.45 g/mol. The structure features a quinoline core, which is known for its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Protein Kinase Inhibition : Compounds similar to this compound have been shown to modulate protein kinase activities, which are crucial in regulating cellular processes such as proliferation and apoptosis .
- Anticancer Activity : Research indicates that quinoline derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical in cancer therapeutics as it promotes apoptosis in tumor cells .
- Antimicrobial Properties : Some studies suggest that quinoline derivatives exhibit antibacterial and antifungal activities, potentially through interference with nucleic acid synthesis or other metabolic pathways in pathogens .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity Type | IC50 Values (µM) | Targeted Cell Lines | Mechanism of Action |
|---|---|---|---|
| Anticancer | 0.08 - 12.07 | A549 (lung), MCF-7 (breast) | Tubulin polymerization inhibition |
| Antimicrobial | Varies | Various bacterial strains | Nucleic acid synthesis inhibition |
| Protein Kinase Inhibition | Low micromolar range | Various cell lines | Modulation of signaling pathways |
Case Studies
- Anticancer Studies : In vitro studies on A549 and MCF-7 cell lines demonstrated that this compound exhibits significant cytotoxicity, with IC50 values indicating potent activity against these cancer types. The mechanism involves induction of apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax .
- Infectious Disease Research : A study on quinoline derivatives showed promising results against Plasmodium falciparum, the malaria-causing parasite, suggesting that modifications to the quinoline structure could enhance inhibitory effects on the bc1 protein complex . This highlights the potential for developing new antimalarial agents based on this compound's structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted anilines with quinoline precursors. For example, analogous quinoline derivatives are synthesized via malonate ester cyclization under catalytic conditions (e.g., piperidine) at elevated temperatures (~453 K), followed by purification via silica-gel chromatography and recrystallization . Optimization includes adjusting stoichiometry of reagents (e.g., diethyl malonate), reaction time, and temperature. Purity is confirmed via TLC and NMR spectroscopy.
Q. How is the crystal structure of this compound determined using X-ray diffraction, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging iterative least-squares methods to model atomic positions and thermal parameters. Hydrogen atoms are placed in calculated positions (riding model), and disorder is resolved using constraints . For example, similar quinoline-carboxylates exhibit planar quinoline cores with dihedral angles <15° between aromatic rings, validated via intermolecular interaction analysis .
Q. What spectroscopic techniques are employed for structural characterization, and how are key functional groups identified?
- Methodological Answer :
- NMR : H and C NMR identify substituents (e.g., methyl, ethyl, fluoro groups). For instance, the methyl ester at C2 appears as a singlet (~3.9 ppm), while aromatic protons show splitting patterns dependent on substituent positions .
- IR : Stretching frequencies for C=O (ester, ~1700 cm) and N-H (amide, ~3300 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of quinoline derivatives?
- Methodological Answer :
- Substituent Variation : Systematically modify substituents (e.g., replace 3-fluoro-4-methylphenyl with other aryl groups) to assess impact on activity.
- Assay Design : Use in vitro models (e.g., enzyme inhibition assays for kinase targets) and compare IC values. For example, analogs with bulky substituents at C4 show reduced activity due to steric hindrance, as observed in antitubercular quinoline derivatives .
- Data Correlation : Cross-reference biological data with computational docking results to identify critical binding interactions .
Q. What computational methods are used to predict the binding affinity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger predict binding poses in target proteins (e.g., DNA gyrase). The quinoline core often interacts via π-π stacking with aromatic residues, while the ester group forms hydrogen bonds .
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-protein complexes. Free energy calculations (MM-PBSA) quantify binding affinities .
- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and electrostatic potential to predict activity trends .
Q. How should researchers address contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Assay Validation : Ensure consistency in experimental conditions (e.g., cell line viability, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
- Orthogonal Assays : Confirm results using multiple methods (e.g., fluorescence-based vs. colorimetric assays).
- Purity Checks : Reanalyze compound purity via HPLC; impurities (e.g., byproducts from synthesis) can skew activity data .
- Meta-Analysis : Compare data with literature on structurally similar quinolines to identify trends or outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
